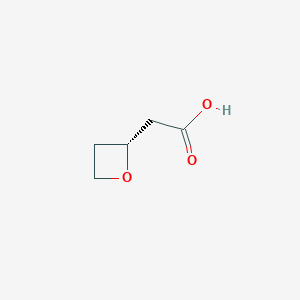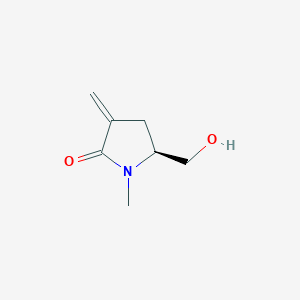
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-(Hidroximetil)-1-metil-3-metilidenpirrolidin-2-ona es un compuesto que pertenece a la clase de las pirrolidinonas. Las pirrolidinonas son conocidas por sus diversas actividades biológicas y se utilizan a menudo como bloques de construcción en la síntesis de diversos productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5S)-5-(Hidroximetil)-1-metil-3-metilidenpirrolidin-2-ona típicamente implica el uso de materiales de partida quirales para asegurar la correcta estereoquímica. Un método común implica el uso de ácido (S)-pirroglutamico como material de partida, que se somete a una serie de reacciones que incluyen reducción, protección y ciclación para formar el anillo de pirrolidinona deseado . Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza enantiomérica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para maximizar el rendimiento y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
(5S)-5-(Hidroximetil)-1-metil-3-metilidenpirrolidin-2-ona puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroximetil puede oxidarse para formar un ácido carboxílico.
Reducción: El grupo carbonilo en el anillo de pirrolidinona puede reducirse para formar un grupo hidroxilo.
Sustitución: El grupo metilideno puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas para lograr reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de pirrolidinonas sustituidas con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
(5S)-5-(Hidroximetil)-1-metil-3-metilidenpirrolidin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, especialmente en el diseño de nuevos productos farmacéuticos.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (5S)-5-(Hidroximetil)-1-metil-3-metilidenpirrolidin-2-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y del contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- (1S,2S,3R,4S,5S)-5-amino-1-(hidroximetil)ciclohexano-1,2,3,4-tetrol
- N-[(3R,5S)-5-(Hidroximetil)-1-metil-3-pirrolidinil]-2-[(4-oxo-1,4-dihidro-2-quinazolinil)sulfanil]acetamida
Singularidad
(5S)-5-(Hidroximetil)-1-metil-3-metilidenpirrolidin-2-ona es único debido a su estereoquímica específica y la presencia de grupos hidroximetil y metilideno. Estas características contribuyen a su reactividad química y posibles actividades biológicas distintivas, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(5S)-5-(hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(4-9)8(2)7(5)10/h6,9H,1,3-4H2,2H3/t6-/m0/s1 |
Clave InChI |
JDRCXHXQPIBKMS-LURJTMIESA-N |
SMILES isomérico |
CN1[C@@H](CC(=C)C1=O)CO |
SMILES canónico |
CN1C(CC(=C)C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
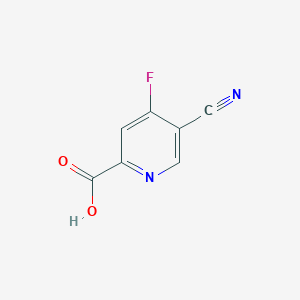
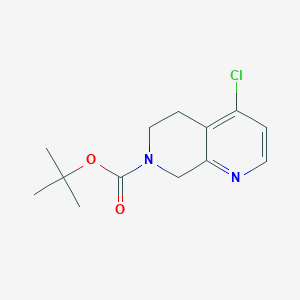
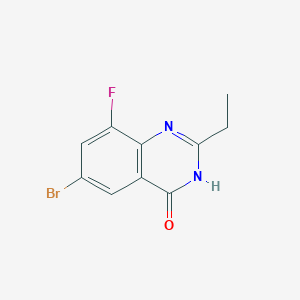
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)
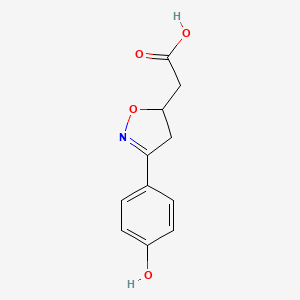
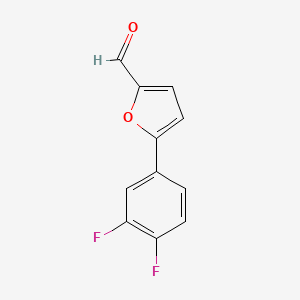
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)
![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)

